N-(tetracosanoyl)-sphinganine
Description
Overview of Sphingolipids and Ceramides (B1148491) in Biological Systems
Sphingolipids represent a complex class of lipids characterized by a sphingoid base backbone, such as sphingosine (B13886). nih.govnih.gov When this backbone is N-acylated with a fatty acid, it forms a ceramide, a central molecule in sphingolipid biology. nih.govnih.gov Ceramides, in turn, serve as precursors for more complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids, through the attachment of various functional head groups. nih.govpreprints.org These molecules are not merely structural components of eukaryotic cell membranes but are also critical bioactive signaling molecules. nih.govnih.gov
Found predominantly in the outer leaflet of the plasma membrane and the lumen of intracellular organelles, sphingolipids are integral to maintaining membrane integrity. nih.govresearchgate.net As signaling molecules, they regulate a multitude of fundamental cellular processes, including cell division, differentiation, signal transduction, and apoptosis (programmed cell death). nih.govnih.govmdpi.com The central position of ceramides in both the synthesis and breakdown of sphingolipids makes them a critical metabolic hub. nih.gov Ceramide generation occurs through two main pathways: de novo synthesis in the endoplasmic reticulum and the hydrolysis of sphingomyelin. nih.govnih.gov
Significance of Acyl Chain Length in Ceramide Research
The biological function of a ceramide is intricately linked to the length and saturation of its fatty acyl chain. nih.gov This structural variation gives rise to a diverse family of ceramide molecules, with fatty acid chains ranging from as few as two to over 30 carbon atoms. mdpi.comportlandpress.com These differences are not trivial; the acyl chain length dictates the biophysical properties of the ceramide and, consequently, its role in cellular processes. tandfonline.comresearchgate.net
Ceramides are broadly categorized based on their acyl chain length:
Long-chain ceramides (LC-Cer): Typically containing 14 to 20 carbon atoms (C14-C20). researchgate.net
Very-long-chain ceramides (VLC-Cer): Containing 22 to 26 or more carbon atoms (C22-C26+). researchgate.netmdpi.com
Research has revealed that different chain lengths can have distinct, and sometimes opposing, biological effects. researchgate.net For example, long-chain ceramides, such as C16 and C18, are often associated with inducing apoptosis and cellular stress. nih.govresearchgate.net In contrast, very-long-chain ceramides, like C24, are frequently linked to pro-survival pathways and are essential for the proper function of certain tissues. nih.govresearchgate.net The balance between different ceramide species is crucial for cellular fate. researchgate.net This specificity is driven by a family of six mammalian ceramide synthases (CerS), each responsible for producing ceramides with a specific range of acyl chain lengths. researchgate.netnih.gov For instance, CerS2 is primarily responsible for the synthesis of VLC-Cer (C22-C24), while CerS5 and CerS6 produce LC-Cer (C16). researchgate.netnih.gov
The acyl chain length also profoundly impacts the biophysical properties of membranes. Saturated VLC-Cer, for example, have a strong ordering effect on fluid membranes and can promote the formation of specialized membrane domains, often referred to as lipid rafts. tandfonline.comresearchgate.netbiologists.com These domains are crucial for organizing signaling proteins and regulating their activity. tandfonline.com The unique ability of VLC-Cer to form interdigitated phases, where the long acyl chains of opposing lipids interlock, can lead to the formation of specific membrane structures like tubules. researchgate.net
Specific Focus on N-(tetracosanoyl)-sphinganine as a Very-Long-Chain Ceramide
This compound, also known as C24:0 dihydroceramide (B1258172) or Cer(d18:0/24:0), is a prominent example of a very-long-chain ceramide. vulcanchem.comlipidmaps.org It consists of a sphinganine (B43673) (dihydrosphingosine) backbone linked via an amide bond to tetracosanoic acid, a saturated fatty acid with a 24-carbon chain. vulcanchem.com As a dihydroceramide, it is a direct precursor to the more common C24:0 ceramide, differing only by the absence of a double bond in the sphingoid base. physiology.orgresearchgate.net
This VLC-Cer is a key component of the lipid matrix in the stratum corneum, the outermost layer of the skin, where it is essential for maintaining the skin's barrier function against water loss and environmental insults. vulcanchem.comcaymanchem.com Its presence and ratio to other ceramides are critical for the proper organization of the lipid structures in the skin. vulcanchem.com
Beyond the skin, this compound and its desaturated counterpart (C24:0 ceramide) are involved in various cellular processes. The synthesis of VLC-Cer, including the C24 species, is catalyzed primarily by the enzyme Ceramide Synthase 2 (CerS2). mdpi.comresearchgate.netnih.gov Studies have shown that specific VLC-dihydroceramides, including C22:0 and C24:0, can induce autophagy and a form of caspase-independent cell death in certain cancer cell lines. physiology.orgnih.gov For instance, in T-cell acute lymphoblastic leukemia (ALL) cell lines, cytotoxicity was strongly correlated with the levels of C22:0- and C24:0-dihydroceramide. nih.gov This highlights the specific and potent biological activities of particular VLC-Cer species, distinguishing their roles from those of long-chain ceramides. researchgate.netphysiology.org
Data Tables
Table 1: Nomenclature and Identification of this compound
| Parameter | Value | Source |
|---|---|---|
| Systematic Name | This compound | vulcanchem.com |
| Common Names | Cer(d18:0/24:0), C24 dihydro Ceramide | vulcanchem.comcaymanchem.com |
| Alternative Names | N-tetracosanoylsphinganine, N-lignoceroyl-D-erythro-sphinganine | caymanchem.com |
| CAS Number | 6063-36-1 | vulcanchem.comcaymanchem.com |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide | vulcanchem.com |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₂H₈₅NO₃ | vulcanchem.comcaymanchem.com |
| Molecular Weight | 652.1 g/mol | vulcanchem.com |
| Exact Mass | 651.652945 g/mol | lipidmaps.org |
| Physical State | Solid | vulcanchem.com |
| Solubility | Practically insoluble in water; soluble in organic solvents like DMF | vulcanchem.comcaymanchem.com |
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYVSYSBPLDOA-WVILEFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415278 | |
| Record name | N-(tetracosanoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6063-36-1 | |
| Record name | N-Tetracosanoylsphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006063361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(tetracosanoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TETRACOSANOYLSPHINGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX93WFT4UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of N Tetracosanoyl Sphinganine
De Novo Ceramide Synthesis Pathway
The de novo synthesis pathway is the primary route for producing ceramides (B1148491) from basic precursors. researchgate.net This pathway begins with the condensation of the amino acid L-serine and the fatty acid palmitoyl-CoA, and through a series of enzymatic reactions, generates dihydroceramides, including N-(tetracosanoyl)-sphinganine. researchgate.netfrontiersin.org These dihydroceramides are the direct precursors to ceramides, which are formed in the final step of the pathway. frontiersin.org The entire process takes place in the endoplasmic reticulum. frontiersin.orgnih.gov
Role of Serine Palmitoyltransferase (SPT)
The initial and rate-limiting step in the de novo synthesis of all sphingolipids is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govnih.govoup.com SPT facilitates the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. researchgate.netlife-science-alliance.org This reaction is a critical control point for the entire pathway. nih.gov The resulting 3-ketosphinganine is then rapidly reduced to sphinganine (B43673) (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase. researchgate.netnih.gov This sphinganine molecule serves as the backbone for the subsequent acylation step that forms dihydroceramides.
Ceramide Synthase (CerS) Isoforms and Substrate Specificity
The diversity of ceramides within a cell is largely determined by the family of ceramide synthase (CerS) enzymes. researchgate.netnih.gov There are six known CerS isoforms in mammals (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths. researchgate.netnih.gov This substrate specificity is the primary determinant of the N-acyl chain length of the resulting dihydroceramide (B1258172). nih.gov The CerS enzymes catalyze the N-acylation of the sphinganine backbone with a fatty acyl-CoA molecule. researchgate.net
CerS2 Activity and this compound Formation
Ceramide synthase 2 (CerS2) displays a high degree of specificity for very-long-chain fatty acyl-CoAs, typically those with chain lengths of C22 to C24. uniprot.orguniprot.orgnih.gov This makes CerS2 a key enzyme in the formation of this compound, which contains a 24-carbon acyl chain (tetracosanoyl group). uniprot.orguniprot.org The enzyme catalyzes the transfer of tetracosanoyl-CoA to the sphinganine backbone, yielding this compound. uniprot.orguniprot.org The expression of CerS2 is particularly important during myelination, highlighting the significance of very-long-chain ceramides in this process. wikipedia.org
CerS3 Involvement in Ultra-Long-Chain Ceramide Synthesis
Ceramide synthase 3 (CerS3) is responsible for the synthesis of ceramides with ultra-long-chain fatty acids, which are defined as having 26 or more carbon atoms. nih.govuniprot.orgmaayanlab.cloud While CerS2 is specific for very-long-chain acyl-CoAs, CerS3 extends this specificity to even longer chains. nih.gov This specialization of CerS3 is crucial for the production of the unique lipid composition required for the skin's barrier function. nih.govmaayanlab.cloud
CerS4 and this compound Production
Ceramide synthase 4 (CerS4) primarily utilizes long-chain acyl-CoAs, with a preference for C18 to C22 lengths. nih.govuniprot.orggenecards.org However, studies have shown that CerS4 can also catalyze the formation of this compound from tetracosanoyl-CoA and sphinganine, although this is not its primary activity. uniprot.orguniprot.org
| Ceramide Synthase Isoform | Primary Acyl-CoA Substrate Specificity | Role in this compound Synthesis |
| CerS2 | Very-long-chain (C22-C24) uniprot.orguniprot.orgnih.gov | Primary synthesizer uniprot.orguniprot.org |
| CerS3 | Ultra-long-chain (≥C26) nih.govuniprot.orgmaayanlab.cloud | Primarily synthesizes longer chain ceramides nih.gov |
| CerS4 | Long-chain (C18-C22) nih.govuniprot.orggenecards.org | Minor role uniprot.orguniprot.org |
Dihydroceramide Desaturase (DES1) in Ceramide Maturation
The final step in the de novo synthesis of ceramide is the conversion of a dihydroceramide to a ceramide. frontiersin.org This reaction is catalyzed by the enzyme dihydroceramide desaturase 1 (DES1). researchgate.netresearchgate.net In the case of this compound, DES1 introduces a critical trans double bond between carbons 4 and 5 of the sphinganine backbone. researchgate.netpatsnap.com This desaturation step results in the formation of the mature ceramide, N-(tetracosanoyl)-sphingosine. researchgate.net The presence of this double bond is crucial for the biological activity of the resulting ceramide. frontiersin.org
Sphingolipid Salvage Pathway and this compound Generation
The sphingolipid salvage pathway is a crucial recycling mechanism that generates ceramides from the breakdown of more complex sphingolipids. nih.govnih.gov This pathway is a significant source for the generation of this compound. The process begins with the catabolism of complex sphingolipids like sphingomyelins and glycosphingolipids within lysosomes and late endosomes. nih.govfrontiersin.org Enzymes such as sphingomyelinases and glycosidases hydrolyze these complex lipids, ultimately releasing the sphingoid base, sphingosine (B13886). nih.govfrontiersin.org
This liberated sphingosine is then available for re-acylation to form new ceramides in a process mediated by ceramide synthases (CerS). nih.govnih.gov Specifically, Ceramide Synthase 2 (CERS2) exhibits a high selectivity for very-long-chain fatty acyl-CoAs, including tetracosanoyl-CoA (the activated form of tetracosanoic acid). uniprot.org CERS2 catalyzes the N-acylation of the sphinganine base with tetracosanoyl-CoA to form this compound. uniprot.org This recycling route is essential for maintaining the cellular pool of ceramides and their derivatives. nih.gov
Table 1: Key Enzymes in the Sphingolipid Salvage Pathway
| Enzyme | Function | Relevance to this compound |
|---|---|---|
| Sphingomyelinases | Hydrolyze sphingomyelin (B164518) to ceramide and phosphocholine (B91661). nih.govfrontiersin.org | Releases sphingoid bases for recycling. nih.gov |
| Glycosidases | Stepwise hydrolysis of sugar units from glycosphingolipids. nih.govfrontiersin.org | Releases sphingoid bases for recycling. nih.gov |
| Ceramidases | Hydrolyze ceramide into a sphingoid base and a fatty acid. nih.gov | Releases sphingoid bases for re-acylation. nih.gov |
Catabolism of this compound
The breakdown, or catabolism, of this compound is a critical process for regulating its cellular levels and for generating other bioactive sphingolipids. hmdb.cauniprot.org The primary enzymatic reaction involved is the hydrolysis of the amide bond that links the tetracosanoic acid to the sphinganine backbone. uniprot.orguniprot.org
This hydrolytic cleavage is performed by a class of enzymes known as ceramidases. uniprot.orguniprot.org Alkaline ceramidases, in particular, are known to act on dihydroceramides like this compound. uniprot.orguniprot.org The reaction yields two products: sphinganine (dihydrosphingosine) and a free fatty acid, in this case, tetracosanoic acid. uniprot.orguniprot.org The released sphinganine can then be phosphorylated to form sphinganine-1-phosphate or re-enter the salvage pathway to be acylated into a different ceramide. frontiersin.orgnih.gov
Table 2: Key Enzymes in the Catabolism of this compound
| Enzyme Family | Specific Enzyme (Example) | Action on this compound | Products |
|---|
Interconversion with Complex Sphingolipids
This compound serves as a central building block in the synthesis of more complex sphingolipids, which are essential components of cell membranes, particularly the plasma membrane and the myelin sheath. vulcanchem.comhmdb.calibretexts.org
This compound is a dihydroceramide, meaning its sphinganine base lacks the C4-C5 double bond found in sphingosine. mdpi.com For it to become a precursor for the most common mammalian sphingolipids, it must first be desaturated by dihydroceramide desaturase to form N-(tetracosanoyl)-sphingosine (Cer(d18:1/24:0)). frontiersin.org
Once this ceramide is formed, it can be converted into two major classes of complex sphingolipids:
Sphingomyelin: Sphingomyelin synthase enzymes catalyze the transfer of a phosphocholine headgroup from phosphatidylcholine to the ceramide, producing N-(tetracosanoyl)-sphingosine-1-phosphocholine (sphingomyelin SM(d18:1/24:0)). basicmedicalkey.com
Glycosphingolipids: These are formed by the addition of carbohydrate units. The synthesis is initiated by enzymes like glucosylceramide synthase, which adds a glucose molecule to the ceramide, or galactosylceramide synthase, which adds a galactose. nih.govlibretexts.org This creates the basic structures of glucosylceramides and galactosylceramides, which can be further elongated into more complex glycosphingolipids. nih.gov
Table 3: Enzymes for Conversion to Complex Sphingolipids
| Precursor | Enzyme | Product Class | Specific Product Example |
|---|---|---|---|
| N-(tetracosanoyl)-sphingosine | Sphingomyelin Synthase (SMS) | Sphingomyelin | SM(d18:1/24:0) basicmedicalkey.com |
| N-(tetracosanoyl)-sphingosine | Glucosylceramide Synthase (GCS) | Glycosphingolipid | Glucosyl-N-(tetracosanoyl)-sphingosine nih.gov |
Biological Functions and Cellular Mechanisms of N Tetracosanoyl Sphinganine
Structural Roles in Biological Membranes
N-(tetracosanoyl)-sphinganine, also known as Cer(d18:0/24:0), is a vital component of biological membranes, contributing significantly to their structure and function. cymitquimica.comnih.gov Its unique chemical properties, including a long tetracosanoyl fatty acid chain, allow it to participate in the complex organization of the lipid bilayer. vulcanchem.com
Integration into Lipid Rafts and Membrane Microdomains
This compound and other sphingolipids are key components in the formation of lipid rafts, which are specialized microdomains within the cell membrane. nih.govnih.gov These rafts are enriched in cholesterol and sphingolipids and serve as platforms for organizing signaling proteins and receptors. nih.govnih.gov The integration of this compound into these domains is crucial for their stability and function, influencing a variety of cellular responses. smolecule.com The very long acyl chain of this compound contributes to the formation of a more ordered and thicker lipid environment within the rafts, which is essential for their role in signal transduction. nih.gov
Influence on Membrane Biophysical Properties and Organization
The presence of this compound significantly impacts the biophysical properties of cellular membranes. nih.gov Its long, saturated acyl chain promotes a more ordered and less fluid membrane state. nih.gov This increase in membrane order is a key mechanism by which ceramides (B1148491), including this compound, exert their biological effects. nih.gov
Studies have shown that the generation of ceramides with different acyl chain lengths leads to distinct alterations in membrane properties. nih.gov Specifically, ceramides with very long acyl chains, such as this compound, are particularly effective at inducing the formation of gel-like domains within the membrane. nih.gov This reorganization of the membrane structure can influence the activity of membrane-bound enzymes and receptors, thereby modulating cellular function. nih.gov
Table 1: Influence of this compound on Membrane Properties
| Property | Effect of this compound | Reference |
| Membrane Order | Increases global membrane order | nih.gov |
| Fluidity | Decreases membrane fluidity | |
| Domain Formation | Promotes lateral phase separation and formation of gel-like domains | nih.gov |
| Permeability | Affects membrane permeability |
Regulation of Cellular Signaling Pathways
This compound is not merely a structural component but also a bioactive lipid that actively participates in the regulation of various cellular signaling pathways. vulcanchem.comsmolecule.comhmdb.ca As a ceramide, it is a central molecule in sphingolipid metabolism, which is integral to processes like cell differentiation, survival, and death. vulcanchem.comhmdb.ca
Involvement in Cell Proliferation and Growth Regulation
Sphingolipids, including ceramides like this compound, are key regulators of cell proliferation and growth. uniprot.orgmdpi.com The balance between pro-proliferative and anti-proliferative sphingolipids is crucial for maintaining normal cell cycle control. While some sphingolipids, like sphingosine-1-phosphate, promote cell growth, ceramides are generally associated with growth arrest. mdpi.comnih.gov
The accumulation of ceramides can lead to the inhibition of cell proliferation by activating specific signaling pathways that halt the cell cycle. mdpi.com Research indicates that the levels of different ceramide species can influence the proliferative capacity of cells.
Modulation of Cellular Apoptosis and Survival
This compound and other ceramides are well-established mediators of apoptosis, or programmed cell death. hmdb.camdpi.comnih.gov An increase in cellular ceramide levels is a common signal for initiating the apoptotic cascade in response to various cellular stresses. hmdb.camdpi.com
The pro-apoptotic function of ceramides is counteracted by survival-promoting lipids like sphingosine-1-phosphate and ceramide-1-phosphate. nih.govnih.gov The "sphingolipid rheostat," or the balance between pro-apoptotic ceramides and pro-survival sphingolipids, is a critical determinant of a cell's fate. nih.gov
Several studies have highlighted the role of specific long-chain ceramides in inducing apoptosis in different cell types. For instance, increased levels of C24:0 dihydroceramide (B1258172) have been shown to correlate with cytotoxicity in T-cell acute lymphoblastic leukemia cell lines. lipidmaps.orgcaymanchem.com Furthermore, the de novo synthesis of ceramides with specific N-acyl chain lengths is involved in apoptosis induced by factors like gluco-lipotoxicity. lipidmaps.orgcaymanchem.com
Table 2: Research Findings on this compound and Apoptosis
| Cell Type/Condition | Finding | Reference |
| T cell acute lymphoblastic leukemia (ALL) cell lines | C24 dihydroceramide levels positively correlate with cytotoxicity. | lipidmaps.orgcaymanchem.com |
| Human head and neck squamous carcinoma cells | Knockdown of dihydroceramide desaturase 1 (DEGS1) increases C24 dihydroceramide levels and impacts apoptosis after photodamage. | lipidmaps.orgcaymanchem.com |
| INS-1 β-cells | Increased levels of C24 dihydroceramide are observed in cells incubated with glucose and palmitate, linking it to gluco-lipotoxicity-induced apoptosis. | lipidmaps.orgcaymanchem.com |
Role in Cellular Senescence and Stress Responses
Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors, and sphingolipids play a significant role in this process. nih.govfrontiersin.org Ceramides, including this compound, have been identified as mediators of cellular senescence. nih.govfrontiersin.org The accumulation of ceramides can induce a senescent phenotype, characterized by changes in cell morphology and gene expression. frontiersin.org
The involvement of ceramides in stress responses is closely linked to their ability to modulate signaling pathways that control cell fate. nih.gov For example, under conditions of cellular stress, the production of ceramides can be upregulated, contributing to the decision between apoptosis and senescence. frontiersin.org This response is a critical part of the cell's mechanism to cope with damaging stimuli. hmpgloballearningnetwork.com
Differential Biological Activities Based on Acyl Chain Length
The biological functions of ceramides, including this compound, are not monolithic. Instead, they are significantly influenced by the length of their N-acyl chain. This structural variation leads to distinct, and at times opposing, cellular outcomes.
This compound, a very-long-chain dihydroceramide (C24:0), and its ceramide counterpart exhibit markedly different biological activities compared to long-chain ceramides such as palmitoyl (B13399708) (C16:0) and stearoyl (C18:0) ceramides. While long-chain ceramides are frequently implicated in pro-apoptotic and anti-proliferative signaling pathways, very-long-chain species can have divergent or even opposing effects. bmbreports.orgnih.gov
In the context of cancer biology, this contrast is particularly evident. Studies have shown that while C16:0 ceramide often promotes apoptosis, very-long-chain ceramides, including C24:0, may have a pro-survival role in certain cancer cells, such as breast cancer. nih.govpreprints.org For instance, in HeLa cells subjected to radiation, ceramides produced by Ceramide Synthase 2 (CerS2), primarily very-long-chain species like C24:0 and C24:1, were associated with a pro-survival response. Conversely, C16:0 ceramide, generated by CerS5, played a pro-apoptotic role. nih.gov In some cancer types, such as colorectal cancer, increased levels of C24:0 and C24:1 ceramides have been detected in tumor tissues. This suggests a role for these lipids in promoting tumor aggressiveness and survival. nih.gov
The differential effects also extend to metabolic regulation. Long-chain ceramides like C16:0 and C18:0 are strongly linked to metabolic dysfunctions, including insulin (B600854) resistance. ebi.ac.uk In contrast, the roles of very-long-chain ceramides are more complex. While some studies have associated elevated plasma levels of C24:0 with adverse cardiovascular events, others suggest a cardioprotective role. ahajournals.org This highlights the nuanced and context-dependent functions of different ceramide species. A higher ratio of C24:0 ceramide to C16:0 ceramide has been inversely correlated with coronary heart disease, suggesting that the balance between these lipid species is critical for cardiovascular health. researchgate.net
The table below summarizes the contrasting biological activities of this compound (and its corresponding ceramide) and shorter-chain ceramides based on research findings.
| Biological Process | This compound / C24:0 Ceramide | Shorter Chain Ceramides (C16:0, C18:0) |
|---|---|---|
| Apoptosis | Often pro-survival or anti-apoptotic in certain cancer cells. nih.govpreprints.org | Generally pro-apoptotic in various cell types. bmbreports.orgnih.govexp-oncology.com.ua |
| Cell Proliferation | Can be pro-proliferative in some cancers, associated with more aggressive tumors. nih.gov | Typically anti-proliferative. |
| Cardiometabolic Health | Role is complex; some studies suggest cardioprotection, while others link it to adverse events. The ratio to C16:0 is a key indicator. ahajournals.orgresearchgate.net | Strongly associated with insulin resistance and adverse cardiovascular outcomes. ebi.ac.uknih.gov |
| Vasodilation | Primarily controls flow-mediated vasodilation. ahajournals.orgnih.gov | Primarily involved in receptor-mediated vasodilation. ahajournals.orgnih.gov |
| Liver Lipid Metabolism | Exogenous C24:0 ceramide has been shown to inhibit lipid synthesis and reduce intrahepatic lipid accumulation in a high-fat mouse model. ijbs.com | C16:0 ceramide promotes endoplasmic reticulum stress and metabolic imbalance in hepatocytes. ijbs.com |
Specific Mechanistic Insights of this compound Action
Recent research has begun to elucidate the specific molecular mechanisms through which this compound and its ceramide counterpart exert their biological effects. These mechanisms often involve the modulation of critical cellular functions, particularly in the vascular endothelium and in the regulation of lipid metabolism.
This compound and the corresponding C24:0 ceramide play a crucial role in regulating endothelial function, specifically in the context of blood flow dynamics. Research has demonstrated that these very-long-chain ceramides are principal regulators of flow-mediated vasodilation (FMD). ahajournals.orgnih.gov FMD is the dilation of an artery when blood flow increases, a critical process for maintaining vascular homeostasis that is largely dependent on the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).
A study using mice with a defect in endothelial sphingolipid de novo biosynthesis revealed that the absence of these lipids blunted FMD. nih.gov Significantly, the administration of low doses of C24:0-ceramide was able to fully restore this flow-mediated response. ahajournals.orgnih.gov In contrast, C16:0-ceramide was found to be more influential in preserving vasodilation induced by receptor-mediated agonists, such as vascular endothelial growth factor (VEGF). ahajournals.orgnih.gov This suggests a specialized function for this compound in the mechanotransduction of shear stress signals in the endothelium, which is vital for proper blood pressure regulation. ahajournals.org The ability of C24:0 ceramide to modulate the biophysical properties of the endothelial cell membrane is thought to be a key factor in its capacity to influence mechanosensitive signaling pathways that lead to eNOS activation and vasodilation.
This compound and its metabolites are deeply involved in the regulation of intracellular lipid homeostasis, with significant effects observed in hepatocytes. An accumulation of specific ceramides is linked to cellular dysfunction in metabolic diseases.
Studies have indicated that C24:0 ceramide can promote liver steatosis, or the accumulation of lipids in the liver. ijbs.com One of the proposed mechanisms for this is the induction of endoplasmic reticulum (ER) stress. ijbs.comphysiology.org The ER is a central site for lipid synthesis, and disruptions in its function can lead to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR), which can, in turn, contribute to apoptosis and inflammation. nih.gov While C16:0 ceramide is often associated with promoting ER stress, leading to liver damage, CerS2-synthesized very-long-chain ceramides, including C24:0, have been suggested to protect against palmitic acid-induced lipotoxic ER stress in some contexts. ijbs.com However, other studies have shown that an increase in C24:0 dihydroceramide can induce ER stress, leading to autophagy and cell death in cancer cells. physiology.org
Furthermore, research suggests that C24:0 ceramide impairs mitochondrial fatty acid oxidation in both adipocytes and hepatic cells. nih.gov This inhibition of fatty acid breakdown can lead to an excess of lipids within the cell, contributing to the lipid accumulation characteristic of steatosis. This disruption of mitochondrial function may also involve an increase in reactive oxygen species and calcium overload in the mitochondria.
Role of N Tetracosanoyl Sphinganine in Disease Pathomechanisms
Contribution to Metabolic Dysregulation
Alterations in sphingolipid metabolism, including the levels of N-(tetracosanoyl)-sphinganine, are increasingly recognized for their contribution to metabolic disorders.
The accumulation of certain ceramides (B1148491) is linked to the development of insulin (B600854) resistance, a key feature of type 2 diabetes. nih.govnih.gov Sphingolipids can interfere with insulin signaling pathways in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue. nih.govfrontiersin.orgmdpi.com
Research indicates that different ceramide species, characterized by the length of their fatty acid chains, may have distinct biological effects. frontiersin.org While some studies point to C16:0 ceramide (N-palmitoyl-sphingosine) as a primary driver of insulin resistance frontiersin.org, the specific role of this compound (C24:0 dihydroceramide) is still being elucidated. The balance between different ceramide species appears to be crucial for maintaining normal glucose homeostasis. frontiersin.org
The interplay between sphingolipid metabolism and insulin action is complex. For instance, enzymes involved in ceramide synthesis and breakdown, such as ceramide synthases and sphingosine (B13886) kinases, are key regulators of these processes. nih.govfrontiersin.org The disruption of the endoplasmic reticulum-mitochondria interactions, where sphingolipid synthesis occurs, is considered an early event that precedes mitochondrial dysfunction and insulin resistance. frontiersin.org
Table 1: Key Research Findings on Sphingolipids and Insulin Resistance
| Research Focus | Key Findings | Reference |
| Ceramide Accumulation | Cellular accumulation of ceramides impairs insulin signaling in the liver and skeletal muscle. | nih.govmdpi.com |
| Sphingolipid-Mitochondria Interaction | Defects in the interaction between sphingolipids and mitochondria may play a key role in the development of insulin resistance. | frontiersin.org |
| Enzyme Regulation | Enzymes controlling sphingolipid synthesis are potential therapeutic targets for managing metabolic diseases. | nih.gov |
| ER-Mitochondria Coupling | Disruption of the coupling between the endoplasmic reticulum and mitochondria is linked to impaired insulin sensitivity. | frontiersin.org |
Nonalcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of fat in the liver and is closely associated with metabolic syndrome. nih.govoatext.com There is growing evidence that sphingolipids, including ceramides, play a significant role in the pathogenesis of NAFLD. nih.govijbs.comnih.gov
In NAFLD, there is an abnormal accumulation of various lipid species in hepatocytes, leading to lipotoxicity, inflammation, and potential progression to more severe liver conditions like nonalcoholic steatohepatitis (NASH). ijbs.comnih.gov Studies have shown that levels of certain ceramides are elevated in the livers of patients with NAFLD and NASH. ijbs.com This accumulation is thought to contribute to cellular stress, mitochondrial dysfunction, and inflammation within the liver. ijbs.com
While the precise mechanisms are still under investigation, the inhibition of ceramide synthesis has been shown to reduce hepatic steatosis in preclinical models. mdpi.com The balance of different sphingolipid species is critical, and alterations in this balance are a hallmark of NAFLD pathology. nih.gov
Table 2: Research on Sphingolipids in NAFLD
| Research Area | Key Findings | Reference |
| Sphingolipid Accumulation in NAFLD | Sphingolipid levels are often elevated in NAFLD and are implicated in the disease's progression. | nih.govijbs.com |
| Lipotoxicity in Hepatocytes | Specific lipids, including ceramides, can have destructive effects on liver cells. | ijbs.com |
| Therapeutic Targeting | Inhibition of enzymes involved in ceramide synthesis shows potential for alleviating hepatic steatosis. | mdpi.com |
| Organ Crosstalk | Ceramides may act as mediators in the communication between different tissues, contributing to hepatic steatosis. | ijbs.com |
Investigations in Insulin Resistance and Glucose Homeostasis
Involvement in Cardiovascular Disease Pathogenesis
The role of this compound and other ceramides in cardiovascular disease is an area of intense research, with evidence suggesting a link to adverse cardiovascular events and endothelial dysfunction.
Recent studies have explored the association between circulating ceramide levels and the risk of cardiovascular events. researchgate.net While some research has focused on the predictive value of a "ceramide risk score" that includes ceramides like N-palmitoyl-sphingosine (Cer(16:0)) mdpi.com, other work has highlighted the importance of the ratio between different ceramide species.
A meta-analysis of two large community-based cohorts found that higher ratios of very-long-chain ceramides to long-chain ceramides, specifically the C24:0/C16:0 ceramide ratio, were inversely associated with incident coronary heart disease (CHD) and all-cause mortality. researchgate.net This suggests that not all ceramides are detrimental and that the balance between different species is a critical determinant of cardiovascular risk.
The shingles vaccine has been unexpectedly linked to a lower risk of cardiovascular events, with one study showing a 23% reduction in events for up to eight years post-vaccination. escardio.org While the exact mechanism is not fully understood, it is hypothesized that by preventing the inflammation and blood vessel damage associated with a shingles infection, the vaccine may indirectly lower the risk of heart disease. escardio.org
Table 3: Ceramide Ratios and Cardiovascular Risk
| Ceramide Ratio | Association with Cardiovascular Events | Reference |
| C24:0/C16:0 | Inversely associated with incident CHD and all-cause mortality. | researchgate.net |
| C22:0/C16:0 | Inversely associated with all-cause mortality. | researchgate.net |
Endothelial dysfunction is an early event in the development of atherosclerosis and is characterized by an impaired ability of the endothelium to regulate vascular tone, inflammation, and thrombosis. mdpi.comusc.edu.au It is considered a key predictor of cardiovascular risk. plos.org
While the direct role of this compound in endothelial dysfunction is still being defined, the broader class of sphingolipids is known to be involved. An imbalance between vasodilatory and vasoconstrictive factors, often driven by oxidative stress and inflammation, is central to endothelial dysfunction. mdpi.com
Dietary factors can significantly influence endothelial function. For instance, diets rich in certain fats can impair endothelial function, potentially through mechanisms involving oxidative stress. ccjm.org Conversely, dietary patterns like the Mediterranean diet, rich in monounsaturated fatty acids, have been associated with improved endothelial function. plos.org These findings underscore the complex interplay between lipid metabolism and vascular health.
Association with Cardiac Event Risk and Outcomes
This compound in Dermatological Conditions
This compound is a crucial component of the stratum corneum, the outermost layer of the skin that provides a vital barrier against water loss and environmental insults. vulcanchem.com Alterations in the composition and organization of ceramides, including this compound, are implicated in various skin disorders. vulcanchem.com
In healthy skin, this compound contributes to the formation of the lipid lamellae that are essential for skin barrier function. vulcanchem.com Research has shown that in healthy skin, the acyl chain of N-(tetracosanoyl)-sphingosine is located in the central and outer layers of the repeating trilayer unit of the long periodicity phase (LPP), while the sphingosine chain is found exclusively in the middle of the outer layers. cosmeticsandtoiletries.commedestheticsmag.com
In inflammatory skin conditions such as atopic dermatitis and psoriasis, the ratio of this compound (Ceramide NS) to N-(tetracosanoyl)-phytosphingosine (Ceramide NP) is often altered. vulcanchem.comacs.org An increased ratio of Ceramide NS to Ceramide NP is frequently observed in diseased skin and correlates with impaired barrier function, as measured by increased transepidermal water loss. vulcanchem.comacs.org Conversely, a lower ratio is characteristic of healthy skin. vulcanchem.com This highlights the critical importance of the specific ceramide profile for maintaining skin health.
Role in Stratum Corneum Lipid Organization and Skin Barrier Function
The stratum corneum's primary role as a protective barrier is largely due to its unique lipid composition, which forms a highly organized, continuous matrix in the intercellular spaces. This lipid matrix is crucial for preventing excessive water loss from the body and protecting against environmental threats. This compound is a key player in maintaining this barrier.
The lipids in the stratum corneum, primarily ceramides, cholesterol, and free fatty acids, are organized into distinct lamellar phases, known as the long periodicity phase (LPP) and the short periodicity phase (SPP). researchgate.net this compound is a significant contributor to the formation of these lipid lamellae. vulcanchem.com Research using techniques like small-angle neutron diffraction has provided detailed insights into the molecular arrangement of these lipids. cosmeticsandtoiletries.comacs.orgnih.govresearchgate.net
Within the LPP, which has a unique trilayer structure, this compound exhibits a specific conformation. acs.orgnih.govresearchgate.net Its acyl chain (the tetracosanoyl part) is found in both the central and outer layers of this trilayer, while the sphingosine chain is located exclusively in the middle of the outer layers. cosmeticsandtoiletries.comacs.orgnih.govresearchgate.net This specific arrangement, where some molecules are in an extended conformation, is thought to be crucial for the structural integrity and stability of the skin's lipid barrier. acs.orgnih.govresearchgate.net This structural organization remains consistent even with changes in the lateral packing of the lipids, highlighting the fundamental role of this compound in maintaining skin barrier integrity. cosmeticsandtoiletries.com
Research in Atopic Dermatitis and Psoriasis Pathophysiology
In inflammatory skin conditions such as atopic dermatitis and psoriasis, the composition and organization of stratum corneum lipids are significantly altered, leading to a compromised skin barrier. researchgate.netacs.org A key finding in the pathophysiology of these diseases is the altered ratio of this compound (also known as CER NS) to another ceramide, N-(tetracosanoyl)-phytosphingosine (CER NP). researchgate.netacs.org
In healthy skin, the ratio of CER NS to CER NP is typically around 1:2. vulcanchem.com However, in the skin of individuals with atopic dermatitis and psoriasis, this ratio is often inverted, with a higher proportion of CER NS to CER NP (e.g., 2:1). vulcanchem.comacs.org This shift in the ceramide profile is correlated with impaired skin barrier function, as evidenced by increased transepidermal water loss (TEWL). vulcanchem.com
The underlying causes of these changes are linked to the dysregulation of enzymes involved in ceramide synthesis. researchgate.net While an increased CER NS to CER NP ratio did not appear to affect the lipid arrangement within the LPP itself, it did lead to greater water loss, suggesting its significant role in controlling hydration within the stratum corneum. stfc.ac.uk This makes the altered ceramide ratio a contributing factor to the symptoms of inflammatory skin diseases. stfc.ac.uk
Studies have shown that in atopic dermatitis, the levels of free sphingoid bases like sphingosine and sphinganine (B43673) are elevated in lesional skin. mdpi.com Furthermore, the levels of various ceramide markers, including those related to this compound, have been found to correlate with disease severity and skin barrier dysfunction. mdpi.com In psoriasis, a chronic inflammatory and proliferative skin disease, the IL-23/Th17 axis is a key pathogenic pathway, and sphingolipid mediators like sphingosine-1-phosphate (S1P), which is derived from ceramide metabolism, are implicated in the disease process. nih.govmdpi.commedscape.com
Table 1: Ceramide Ratio in Healthy vs. Diseased Skin
| Condition | CER NS : CER NP Ratio | Implication |
|---|---|---|
| Healthy Skin | 1:2 | Normal barrier function vulcanchem.com |
Implications in Cancer Biology
The role of sphingolipids, including ceramides like this compound, extends beyond skin health and into the complex realm of cancer biology. Bioactive sphingolipids are recognized as important signaling molecules that can influence various aspects of cancer pathogenesis, such as cell growth, proliferation, apoptosis (programmed cell death), and drug resistance. nih.govnih.govoatext.com
Studies in Tumor Growth and Progression (e.g., Chordoma)
Chordomas are rare, slow-growing bone cancers that arise from remnants of the notochord, typically along the spine and at the base of the skull. nih.govwikipedia.orgcancer.gov While direct research specifically linking this compound to chordoma is limited, the broader field of sphingolipid metabolism in cancer provides a basis for its potential involvement.
The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is a critical factor in determining a cancer cell's fate. nih.govoatext.com An accumulation of ceramides can inhibit cancer cell proliferation and induce apoptosis. nih.gov Conversely, elevated levels of S1P, produced from the metabolism of ceramides, can promote tumor growth, angiogenesis (the formation of new blood vessels), and resistance to chemotherapy. nih.govoatext.com
Therefore, the metabolic pathways involving this compound and other ceramides are potential targets for cancer therapy. nih.gov Research into other cancer types has shown that alterations in ceramide levels can influence the effectiveness of treatments. For example, some cancer cells develop resistance to chemotherapy by altering ceramide accumulation. nih.gov
Table 2: Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | CER NS, Cer(d18:0/24:0) |
| N-(tetracosanoyl)-phytosphingosine | CER NP |
| Cholesterol | CHOL |
| Sphingosine | |
| Sphinganine | |
| Sphingosine-1-phosphate | S1P |
| N-(tetracosanoyl)-dihydrosphingosine | CER NdS |
| N-(2R-hydroxy-tetracosanoyl)-sphingosine | CER AS |
| D-(2R-hydroxy-tetracosanoyl)-phytosphingosine | CER AP |
Advanced Research Methodologies for N Tetracosanoyl Sphinganine Studies
Quantitative Lipidomics Approaches
Quantitative lipidomics is fundamental to understanding the abundance and dynamics of N-(tetracosanoyl)-sphinganine in biological systems. These methods allow for the precise measurement of this and other lipid species, providing critical data for deciphering their metabolic pathways and biological significance.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the specific and sensitive quantification of this compound. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. nih.gov Reverse-phase and normal-phase chromatography can be used to separate different sphingolipid classes, including dihydroceramides like this compound, from complex biological extracts. nih.gov
In a typical LC-MS/MS workflow, lipid extracts from cells, tissues, or plasma are injected into the liquid chromatograph. The components of the mixture are separated based on their physicochemical properties as they pass through a chromatography column. The separated lipids then enter the mass spectrometer, where they are ionized, and the mass-to-charge ratio of the resulting ions is measured. Tandem mass spectrometry (MS/MS) further fragments specific parent ions to generate characteristic daughter ions, enhancing specificity and enabling accurate identification and quantification. nih.gov The use of internal standards, such as deuterated versions of the analyte, is crucial for correcting for variations in sample extraction and ionization efficiency, ensuring accurate quantification. researchgate.net
Recent advancements have led to the development of high-throughput LC-MS/MS assays capable of routinely measuring various ceramide species, including those with very long acyl chains, in clinical samples. researchgate.net These methods are vital for studying the association of lipids like this compound with metabolic diseases. researchgate.netresearchgate.net
Shotgun Lipidomics for High-Throughput Analysis
Shotgun lipidomics offers a high-throughput alternative for analyzing the lipidome, including this compound, without prior chromatographic separation. This approach relies on direct infusion of a total lipid extract into a tandem mass spectrometer. bioscience.co.uk By performing a series of precursor ion and neutral loss scans specific to different lipid classes, a comprehensive profile of the lipidome can be generated rapidly.
This method is particularly useful for analyzing complex lipid samples, such as those from the stratum corneum of the skin, where a vast number of different ceramide species exist. bioscience.co.uk Shotgun lipidomics allows for the rapid, high-throughput analysis of these challenging samples, providing valuable data on a large number of analytes in a single experiment. bioscience.co.uk While it may lack the isomeric separation provided by LC-based methods, its speed and broad coverage make it a powerful tool for initial lipidomic screening and identifying significant changes in lipid profiles.
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture systems provide a controlled environment to investigate the specific molecular mechanisms involving this compound. These models allow researchers to manipulate cellular conditions and genetic backgrounds to dissect the pathways regulated by this lipid.
For instance, studies have utilized various cell lines, such as human head and neck squamous carcinoma cells (UM-SCC-22A) and insulin-producing β-cells (INS-1), to examine the effects of altered this compound levels. lipidmaps.org In UM-SCC-22A cells, knockdown of the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1) led to a significant increase in C24 dihydroceramide levels. lipidmaps.org Similarly, INS-1 β-cells incubated with glucose and palmitate showed increased levels of C24 dihydroceramide, linking it to gluco-lipotoxicity. lipidmaps.org Human skeletal muscle cells (HSkMCs) and myotubes (C2C12) have been used to demonstrate that long-chain ceramides (B1148491) can be secreted and act as signals to induce endoplasmic reticulum stress in other cells. nih.gov
Gene Editing and Knockout Models (e.g., CerS isoform targeting)
The family of ceramide synthases (CerS) consists of six members (CerS1-6) in mammals, each exhibiting specificity for acyl-CoAs of different chain lengths to produce ceramides. nih.govwiley.com CerS2 is primarily responsible for the synthesis of very long-chain ceramides, including those with C22 and C24 acyl chains. researchgate.netwiley.com
Gene editing technologies, such as siRNA-mediated knockdown, have been instrumental in studying the specific roles of these enzymes and their ceramide products. For example, in human skeletal muscle cells, siRNA knockdown of CERS2 decreased the intracellular and secreted levels of C24:0 ceramide and prevented the palmitate-induced increase of this lipid. nih.gov This demonstrates that the production of C24:0 ceramide in response to palmitate occurs through the de novo synthesis pathway involving CerS2. nih.gov
Studies involving the transient transfection of cells with individual CerS isoforms have shown that each synthase leads to the elevation of specific ceramide species. nih.gov This approach allows for the investigation of the downstream effects of accumulating a particular type of ceramide. For example, while the overexpression of CerS6, which produces C16-ceramide, was found to activate p53, the elevation of other CerS isoforms did not have the same effect, highlighting the specificity of ceramide-mediated signaling. nih.gov
In Vivo Animal Models for Systemic Research
To understand the systemic effects of this compound and its role in the broader context of an organism's physiology, researchers turn to in vivo animal models. These models, particularly those mimicking human diseases, are invaluable for studying the interplay between lipid metabolism and pathology.
Diet-Induced Metabolic Disease Models
Animal models of diet-induced metabolic diseases are frequently used to study the role of sphingolipids in conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). nih.govbiocytogen.com These models often involve feeding animals, typically mice or rats, a high-fat diet (HFD), a high-fructose diet, or a diet deficient in specific nutrients like methionine and choline (B1196258) to induce metabolic dysregulation. nih.govbiocytogen.com
In such models, lipidomic analysis of plasma and various tissues can reveal changes in the levels of specific ceramides, including this compound, that correlate with the disease state. For example, a lipidomic analysis identified an accumulation of C24:0 ceramide in the plasma of offspring from rats exposed to a high-energy diet during fetal development, as well as in obese subjects with type 2 diabetes. researchgate.net In vivo experiments in rats and mice have further shown that C24:0 ceramide can disrupt glucose balance and promote liver steatosis. researchgate.net These diet-induced models are crucial for establishing a causal link between altered sphingolipid metabolism and the pathogenesis of metabolic diseases. nih.gov
Tissue-Specific Sphingolipid Analysis
The accurate quantification of this compound and other sphingolipids within specific tissues is fundamental to understanding their roles in health and disease. Mass spectrometry (MS)-based lipidomic analysis is a powerful tool for this purpose, providing high sensitivity and specificity. wm.eduresearchgate.net
A significant challenge in tissue analysis has been the presence of cryopreservatives like Optimal Cutting Temperature (OCT) compound, which contains components that interfere with mass spectrometry by causing ion suppression. nih.gov However, methods have been developed to remove OCT from embedded tissues, enabling the reliable analysis of sphingolipids from vast collections of archived specimens. wm.edunih.gov This breakthrough allows for retrospective studies on the sphingolipid profiles, including this compound, in various diseases. wm.edu
The general workflow for tissue-specific sphingolipid analysis involves several key steps:
Sample Preparation: Tissues, often stored frozen in OCT, are thawed and washed to remove the interfering compound. nih.gov This is a critical step as OCT components can suppress the ion signals in mass spectrometry. nih.gov
Lipid Extraction: Lipids are extracted from the tissue homogenates using methods like the Bligh-Dyer single-phase extraction. nih.gov
Internal and External Normalization: To ensure accurate quantification, internal standards, such as C17-sphingosine and C12-ceramide, are added. nih.govlipidmaps.org External normalization is typically performed using tissue weight, protein concentration, or total lipid-phosphate content. nih.gov
LC-MS/MS Analysis: The extracted lipids are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). researchgate.netnih.gov This technique allows for the identification and quantification of individual sphingolipid species based on their mass-to-charge ratio and fragmentation patterns. researchgate.net
| Step | Description | Key Considerations | References |
|---|---|---|---|
| Sample Preparation | Removal of interfering substances like OCT compound from cryopreserved tissues. | Vigorous vortexing and centrifugation with ice-cold water or PBS can effectively remove OCT. | wm.edunih.gov |
| Lipid Extraction | Isolation of lipids from the tissue matrix. | Single-phase extraction methods are commonly employed. | nih.gov |
| Normalization | Correction for variations in sample input and extraction efficiency. | Use of appropriate internal standards (e.g., odd-chain length sphingolipids) and external normalization (e.g., protein concentration). | nih.govlipidmaps.org |
| LC-MS/MS Analysis | Separation and quantification of individual sphingolipid species. | Choice of appropriate LC column and MS parameters is crucial for sensitivity and specificity. | researchgate.netnih.govjst.go.jp |
Biophysical Characterization Techniques
Understanding the physical properties of this compound and its influence on membrane structure is crucial for elucidating its biological functions. A variety of biophysical techniques are employed for this purpose.
Neutron Diffraction and Spectroscopy for Membrane Structure Analysis
Neutron scattering techniques are exceptionally powerful for studying the structure and dynamics of lipid bilayers, including those containing this compound. aip.orgnih.gov A key advantage of neutrons is their differential scattering by hydrogen and its isotope deuterium, allowing for contrast variation studies. frontiersin.orgill.eu By selectively deuterating specific lipids or the solvent, researchers can highlight different parts of the membrane structure. nist.govnih.gov
Neutron Diffraction provides detailed information about the one-dimensional structure of lipid multilayers, including:
Hydrocarbon region thickness: The thickness of the hydrophobic core of the membrane can be measured. nist.gov
Location of specific molecules: By using deuterated molecules, their position within the bilayer can be identified. frontiersin.orgnist.gov For instance, contrast variation small-angle neutron diffraction has been used to determine the conformation of N-(tetracosanoyl)-sphingosine within lipid matrix models, revealing that the sphingosine (B13886) chain is located exclusively in the middle of the outer layers. acs.org
Neutron Spectroscopy , particularly quasi-elastic neutron scattering (QENS) and neutron spin echo (NSE), provides insights into the dynamics of lipid membranes over a wide range of length and time scales. aip.orgnih.gov These techniques can measure:
Lipid diffusion: The lateral movement of individual lipid molecules within the membrane. aip.org
Membrane fluctuations: The collective motions of the membrane, which are related to its mechanical properties. frontiersin.org
| Technique | Information Obtained | Example Application | References |
|---|---|---|---|
| Neutron Diffraction | Bilayer thickness, hydrocarbon thickness, location of molecules. | Determining the conformation of N-(tetracosanoyl)-sphingosine in stratum corneum lipid models. | frontiersin.orgnist.govacs.org |
| Neutron Spectroscopy (QENS, NSE) | Lipid diffusion, membrane fluctuations, collective lipid dynamics. | Studying the influence of ceramides on the dynamic properties of lipid membranes. | aip.orgnih.govfrontiersin.org |
Molecular Dynamics Simulations for Lipid Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the behavior of this compound and its interactions with other lipids at an atomic level. nih.govresearchgate.net These simulations can reveal details about membrane properties that are often difficult to obtain experimentally.
Recent studies have utilized MD simulations to investigate the effects of ceramides, including N-(tetracosanoyl)-sphingosine, on model membranes. nih.govresearchgate.net These simulations have demonstrated that:
Ceramide concentration affects membrane properties: Increasing the concentration of ceramide can profoundly impact surface area per lipid, chain order, bilayer thickness, and hydrogen bonding. researchgate.net
Hydrogen bonding is critical: The hydrogen bonding capability of ceramides plays a significant role in the stability and properties of the membrane. researchgate.netcore.ac.uk
Force fields are crucial for accuracy: The choice of the force field, such as CHARMM36 or GROMOS-based force fields, is critical for obtaining results that agree with experimental data. researchgate.netresearchgate.net Coarse-grained models have also been developed to simulate larger systems and longer timescales, providing insights into processes like self-assembly. nih.govbiorxiv.org
MD simulations of mixtures containing N-(tetracosanoyl)-sphingosine have been performed to understand the structure of lipids in the stratum corneum. nih.gov These simulations have shown that a large fraction of ceramides can adopt extended conformations and that cholesterol can fluidize the membrane by promoting packing defects. nih.gov
| Membrane Property | Effect of Ceramide | References |
|---|---|---|
| Area per Lipid | Generally decreases (condensing effect). | researchgate.netcore.ac.uk |
| Bilayer Thickness | Generally increases. | researchgate.net |
| Chain Order | Increases. | researchgate.netcore.ac.uk |
| Hydrogen Bonding | Forms extensive intermolecular networks. | researchgate.netcore.ac.uk |
Enzymatic Activity Assays
The synthesis of this compound is catalyzed by ceramide synthases (CerS). nih.govnih.gov Assaying the activity of these enzymes is crucial for understanding the regulation of ceramide levels in cells and tissues. Several methods have been developed for this purpose, moving from traditional radioactive assays to more modern fluorescent and mass spectrometry-based approaches. nih.govspringernature.com
Fluorescent Assays: These assays utilize fluorescently labeled substrates, such as NBD-sphinganine, which are converted to fluorescent ceramide products. nih.govresearchgate.net The products can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified. nih.govexlibrisgroup.com These assays offer a safer and more accessible alternative to radioactive methods. nih.gov
LC-MS/MS-Based Assays: Liquid chromatography-tandem mass spectrometry provides a highly sensitive and accurate method for assaying CerS activity. nih.govbiomolther.org These assays can be performed in cell or tissue lysates, as well as in living cells. nih.gov They allow for the precise quantification of specific ceramide products, including this compound, by monitoring their unique precursor-to-product ion transitions. biomolther.org
A typical LC-MS/MS-based CerS assay involves:
Incubating cell or tissue lysates with a sphingoid base substrate (e.g., C17-sphinganine) and a specific fatty acyl-CoA (e.g., tetracosanoyl-CoA). biomolther.org
Stopping the reaction and extracting the lipids. biomolther.org
Adding an internal standard (e.g., C12-ceramide) for quantification. biomolther.org
Analyzing the sample by LC-MS/MS to measure the amount of the specific ceramide product formed. biomolther.orgbiomolther.org
| Assay Type | Principle | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Radioactive | Uses radiolabeled substrates (e.g., [3H]sphinganine). | High sensitivity. | Radiation hazards, disposal issues. | nih.govspringernature.com |
| Fluorescent | Uses fluorescently labeled substrates (e.g., NBD-sphinganine). | Safer, more accessible than radioactive assays. | Potential for interference from fluorescent artifacts. | nih.govresearchgate.netexlibrisgroup.com |
| LC-MS/MS | Directly measures the formation of specific ceramide products. | High sensitivity, high specificity, can measure endogenous substrates. | Requires specialized equipment. | nih.govbiomolther.orgbiomolther.org |
Future Directions and Research Perspectives
Unraveling Undiscovered Cellular Targets and Signaling Pathways
N-(tetracosanoyl)-sphinganine, like other ceramides (B1148491), is a crucial component of cellular membranes and a signaling molecule involved in fundamental processes such as cell growth, differentiation, and apoptosis. foodb.ca While it is known to be an intermediate in sphingolipid metabolism, the full spectrum of its direct and indirect cellular targets is yet to be elucidated. Future research should focus on identifying novel protein and lipid interactors of this compound to uncover its precise mechanisms of action.
Key research questions to address include:
What specific enzymes, ion channels, or receptors does this compound directly bind to and modulate?
How does its incorporation into distinct membrane microdomains, or "rafts," influence the function of resident proteins and signaling cascades? nih.gov
What are the downstream signaling pathways, beyond the established sphingolipid metabolic network, that are regulated by fluctuations in this compound levels?
Advanced techniques such as affinity purification-mass spectrometry (AP-MS), proximity-dependent biotinylation (BioID), and photo-crosslinking will be instrumental in capturing the transient and dynamic interactions of this compound with its cellular partners.
Investigating Tissue-Specific this compound Functions
The distribution and concentration of this compound vary significantly across different tissues, suggesting specialized roles in diverse physiological contexts. nih.gov For instance, it is found in the stratum corneum of the skin, where it contributes to the epidermal barrier function. lipidmaps.orgacs.org Alterations in its levels have been linked to skin conditions like atopic dermatitis. mdpi.comresearchgate.net In skeletal muscle, it has been implicated as a cell non-autonomous signal in lipotoxicity and endoplasmic reticulum stress. nih.gov
Future investigations should aim to delineate the specific functions of this compound in various organs. This will require the use of sophisticated analytical methods to quantify its levels and turnover in specific cell types within a tissue.
| Tissue/Cell Type | Associated Function/Observation | Reference |
|---|---|---|
| Brain | Component of brain lipids. nih.gov | nih.gov |
| Epidermis/Stratum Corneum | Contributes to skin barrier function; levels altered in atopic dermatitis. nih.govmdpi.com | nih.govmdpi.com |
| Skeletal Muscle | Implicated in lipotoxicity and ER stress. nih.gov | nih.gov |
| Kidney | Identified as a tissue metabolite. nih.gov | nih.gov |
| Liver | Identified as a tissue metabolite. nih.gov | nih.gov |
| Pancreas | Identified as a tissue metabolite. nih.gov | nih.gov |
| Placenta | Identified as a tissue metabolite. nih.gov | nih.gov |
Development of Modulators for this compound Metabolism for Research Tools
To precisely dissect the functions of this compound, the development of specific pharmacological modulators of its metabolism is crucial. These tools would allow researchers to acutely and selectively alter its levels in cellular and animal models. Currently, research often relies on broader-acting inhibitors of enzymes involved in sphingolipid metabolism, which can have off-target effects. nih.govmdpi.com
Future efforts should be directed towards:
Developing specific inhibitors and activators for the enzymes directly responsible for the synthesis and degradation of this compound, such as ceramide synthases (CerS) that utilize tetracosanoyl-CoA and dihydroceramide (B1258172) desaturase.
Synthesizing novel chemical probes based on the this compound structure. These could include fluorescently tagged or clickable analogs to visualize its subcellular localization and track its metabolic fate.
Creating genetic tools , such as cell lines and animal models with inducible knockdown or overexpression of the key enzymes in its metabolic pathway.
These research tools will be invaluable for elucidating the specific contributions of this compound to various biological processes.
Elucidating the Precise Role of this compound in Multifactorial Diseases
Aberrations in sphingolipid metabolism, including altered levels of very-long-chain ceramides like this compound, have been implicated in a range of multifactorial diseases. These include metabolic disorders like insulin (B600854) resistance and diabetes, various cancers, and neurodegenerative diseases. researchgate.net For example, elevated levels of very-long-chain ceramides have been associated with insulin resistance. researchgate.net In the context of cancer, ceramides are generally considered tumor-suppressive lipids, while their metabolites can be tumor-promoting. nih.gov
Future research must move beyond correlation and establish the causative role of this compound in these complex diseases. This will involve:
Longitudinal studies in patient cohorts to track changes in this compound levels with disease progression.
Utilizing animal models of disease in conjunction with the specific modulators and genetic tools described in the previous section to determine how manipulating this compound levels affects disease outcomes.
Investigating its role in infectious diseases , as other sphingolipids have been shown to be involved in host-pathogen interactions. nih.gov
| Disease Category | Specific Disease/Condition | Observation | Reference |
|---|---|---|---|
| Metabolic Disorders | Insulin Resistance/Diabetes | Elevated levels of very-long-chain ceramides are associated with insulin resistance. researchgate.net | researchgate.net |
| Cancer | Various Cancers | Ceramides are generally considered tumor-suppressive. nih.gov Altered sphingolipid metabolism is a hallmark of many cancers. mdpi.com | mdpi.comnih.gov |
| Dermatological Diseases | Atopic Dermatitis | Changes in ceramide composition, including the ratio of sphingosine- to phytosphingosine-based ceramides, are observed. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Neurological Disorders | Alzheimer's Disease | Impairments in sphingolipid metabolism are associated with neurological syndromes. | |
| Psychiatric Disorders | Schizophrenia | Higher levels of related ceramide species have been observed in the skin of individuals with a first psychotic episode. wiley.com | wiley.com |
Integrating Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of the roles of this compound, it is essential to integrate data from multiple "omics" platforms. nih.gov This approach can reveal complex interconnections between different molecular layers, from the genome to the metabolome. frontiersin.org For instance, combining lipidomics data on this compound levels with transcriptomics, proteomics, and metabolomics can help to construct comprehensive models of its regulatory networks. mixomics.org
Future research strategies should include:
Concurrent analysis of multiple omics datasets from the same biological samples to identify correlations and potential causal relationships between changes in this compound and other molecular events.
Employing systems biology and bioinformatics approaches to model the complex interplay of this compound within the broader metabolic and signaling landscape of the cell. frontiersin.org
Utilizing publicly available multi-omics databases to mine for novel associations between the genes involved in this compound metabolism and various phenotypes. nih.gov
By integrating these diverse datasets, researchers can move from a linear understanding of individual pathways to a more comprehensive and dynamic view of the role of this compound in health and disease.
Q & A
Q. What analytical methods are recommended for identifying and quantifying N-(tetracosanoyl)-sphinganine in lipid extracts?
this compound, a ceramide variant, requires lipid-specific separation and detection techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is optimal, using reverse-phase C18 columns and electrospray ionization (ESI) in positive ion mode. Calibration curves with synthetic standards (e.g., LMSP03010024 ) ensure quantification accuracy. For validation, compare retention times and fragmentation patterns with reference databases like LMSD (Lipid Maps Structure Database) . Sample preparation should include lipid extraction using chloroform/methanol/water (2:1:0.8 v/v) to minimize degradation .
Q. How can researchers ensure purity and stability of synthetic this compound during experimental workflows?
Purity validation via nuclear magnetic resonance (NMR) (e.g., ¹H and ¹³C spectra) and thin-layer chromatography (TLC) with iodine vapor detection is critical. Stability assessments should include:
- Storage in inert solvents (e.g., dimethyl sulfoxide, DMSO) at -80°C under nitrogen .
- Periodic LC-MS re-analysis to detect oxidation or hydrolysis byproducts (e.g., sphinganine or free fatty acids) .
- Avoidance of prolonged exposure to light or humidity, as long-chain acyl groups are prone to degradation .
Advanced Research Questions
Q. What experimental designs address conflicting data on this compound’s role in membrane dynamics versus apoptosis?
Contradictory findings may arise from cell-type specificity or assay conditions. To resolve this:
- Comparative lipidomics : Profile membrane composition (e.g., sphingomyelin/ceramide ratios) in diverse cell lines (e.g., M1 vs. M2 macrophages) using targeted MS .
- Functional assays : Combine fluorescence anisotropy (for membrane fluidity) with caspase-3/7 activity assays (apoptosis) under controlled ceramide synthase activity .
- Dose-response studies : Test sub-micromolar to millimolar concentrations to distinguish homeostatic vs. cytotoxic effects .
Q. How can researchers optimize enzymatic synthesis of this compound for in vitro studies?
Enzymatic synthesis via ceramide synthase (e.g., Lag1p homologs) requires:
- Substrate optimization : Use 1 mM sphinganine and tetracosanoyl-CoA (C24:0-CoA) in a pH 7.4 buffer with 2 mM MgCl₂ .
- Kinetic monitoring : Track reaction progress via LC-MS or radiolabeled [¹⁴C]-sphinganine, ensuring <5% residual substrate.
- Product purification : Extract ceramides using solid-phase extraction (SPE) with silica gel columns and elute with acetone:methanol (9:1 v/v) .
Q. What statistical approaches reconcile variability in this compound’s metabolic flux data across studies?
Variability often stems from differences in isotopic labeling protocols or cell culture conditions. Mitigate this via:
- Multivariate analysis : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to integrate lipidomic and transcriptomic datasets .
- Normalization : Express flux data relative to housekeeping lipids (e.g., phosphatidylcholine) or internal standards (e.g., deuterated C17-sphinganine) .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
Methodological Challenges
Q. How should researchers design controls to isolate this compound-specific effects in signaling studies?
- Negative controls : Use ceramide synthase inhibitors (e.g., fumonisin B1) or siRNA knockdown of CerS2 .
- Isotype controls : Compare with shorter-chain ceramides (e.g., C16:0) to differentiate acyl chain-length effects .
- Solvent controls : Include DMSO/corn oil vehicles at equivalent concentrations to rule out solvent-induced artifacts .
Q. What strategies validate the specificity of antibodies targeting this compound in immunohistochemistry?
- Pre-adsorption tests : Pre-incubate antibodies with excess synthetic this compound to confirm signal loss.
- Cross-reactivity screens : Test against structurally similar lipids (e.g., N-docosanoyl-sphinganine) using dot-blot assays .
- Knockout validation : Use CerS2-deficient cell lines or tissues to confirm absence of nonspecific binding .
Data Interpretation
Q. How do researchers differentiate artifacts from genuine biological effects in sphinganine acylation studies?
- Artifact detection : Monitor for acyl migration (e.g., O-acyl vs. N-acyl isomers) via tandem MS/MS fragmentation .
- Time-course experiments : Assess whether effects are transient (artifact) or sustained (biological) across ≥3 timepoints .
- Replication : Repeat experiments in orthogonal models (e.g., primary cells vs. immortalized lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
